Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
919288-18-9 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-13(16)10-3-5-11(6-4-10)14-7-12(14)8-15-9-14/h3-6,12,15H,2,7-9H2,1H3 |
InChI Key |
DMIGPVCYWKGEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C23CC2CNC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate typically involves the cyclopropanation of enynes or related compounds. One common method is the metal-mediated cyclopropanation domino reaction, which uses transition metal catalysts such as palladium, gold, ruthenium, cobalt, nickel, or rhodium . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
Key Observation : Basic hydrolysis proceeds with higher efficiency due to the stabilization of the tetrahedral intermediate. The bicyclic amine remains intact under these conditions .
Nucleophilic Reactions of the Bicyclic Amine
The tertiary amine in the 3-azabicyclo[3.1.0]hexane system exhibits nucleophilic character, participating in alkylation, acylation, and urea-forming reactions.
2.1. Acylation with Isocyanates
Reaction with aryl isocyanates produces urea derivatives, a common modification to enhance pharmacological properties.
Mechanistic Insight : The amine attacks the electrophilic carbon of the isocyanate, forming a carbamate intermediate that tautomerizes to the urea .
2.2. Alkylation with Halides
Alkylation reactions introduce substituents to the nitrogen atom, modulating steric and electronic properties.
| Halide | Base | Solvent | Temperature | Yield | Product | Source |
|---|---|---|---|---|---|---|
| Benzyl bromide | TEA | CH₃CN | 70°C, 2 h | 68% | Ethyl 4-[3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl]benzoate |
Note : Steric hindrance from the bicyclic system limits reactivity toward bulky electrophiles .
Reductive Amination and Hydrogenolysis
The amine group participates in reductive amination with ketones or aldehydes. Hydrogenolysis removes protecting groups (e.g., Boc).
Cycloaddition and Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane system engages in cycloaddition or ring-opening under specific conditions.
Stereochemical Consideration : Ring-opening reactions proceed with retention of configuration at the bridgehead carbon .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions modify the aromatic ring or the ester group.
| Reaction Type | Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Suzuki coupling | 4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 58% | Ethyl 4'-(3-azabicyclo[3.1.0]hexan-1-yl)biphenyl-4-carboxylate |
Physicochemical Stability
The compound demonstrates stability in aprotic solvents (e.g., DMSO, CHCl₃) but degrades in acidic aqueous media via ester hydrolysis and amine protonation .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable scaffold for drug development, particularly in the creation of compounds targeting central nervous system disorders.
Synthesis of Antibacterial Agents
Research indicates that derivatives of azabicyclo compounds, including this compound, can serve as precursors for synthesizing antibacterial agents. The unique bicyclic structure contributes to the bioactivity of these derivatives, enhancing their efficacy against bacterial strains resistant to conventional antibiotics .
Potential in Neurological Disorders
The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological conditions such as depression and anxiety disorders. Its structural resemblance to known psychoactive compounds suggests it may interact with neurotransmitter receptors, although further research is needed to confirm these effects .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methodologies, emphasizing its versatility in organic synthesis.
Three-Component Reaction Approach
A novel three-component reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride has been reported as an efficient method for synthesizing derivatives of azabicyclo compounds. This eco-friendly approach yields high product purity and efficiency, making it an attractive route for producing this compound .
Isomerization Techniques
Isomerization processes have been explored to enhance the biological activity of azabicyclo derivatives. These methods can modify the stereochemistry of the compound, potentially leading to improved pharmacological profiles .
Case Study 1: Development of KHK Inhibitors
A study highlighted the discovery of small molecules derived from azabicyclo frameworks aimed at inhibiting ketohexokinase (KHK), a key enzyme in fructose metabolism linked to non-alcoholic fatty liver disease (NAFLD). This compound was identified as a promising scaffold for developing KHK inhibitors, showcasing its potential in metabolic disease treatment .
Case Study 2: Structural Analysis Using VCD
Another research effort focused on determining the absolute configuration of azabicyclo derivatives using vibrational circular dichroism (VCD). This study provided insights into the stereochemical aspects of this compound, which could influence its biological activity and interactions with target proteins .
Summary
This compound represents a significant compound in medicinal chemistry with applications ranging from antibiotic development to potential treatments for neurological disorders and metabolic diseases. Its unique chemical structure allows for diverse synthetic approaches, making it a valuable target for further research and development in pharmacology.
| Application Area | Description |
|---|---|
| Antibacterial Agents | Intermediate for synthesizing new antibacterial compounds |
| Neurological Disorders | Potential treatment options for depression and anxiety |
| Synthetic Methodologies | Efficient synthesis via three-component reactions and isomerization techniques |
| KHK Inhibitors | Scaffold for developing inhibitors related to metabolic diseases |
| Structural Analysis | Insights into stereochemistry affecting biological activity |
Mechanism of Action
The mechanism of action of ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues of ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate, highlighting differences in substituents, bicyclic systems, and functional groups:
Key Observations:
Ring Strain and Conformation: The 3-azabicyclo[3.1.0]hexane core in the target compound introduces significant ring strain due to the fused cyclopropane ring, enhancing reactivity compared to the larger 3-azabicyclo[3.2.2]nonane system in compound 53 . Derivatives with electron-withdrawing groups (e.g., oxo groups in the compound from ) exhibit reduced nucleophilicity at the nitrogen atom compared to the Boc-protected analogue .
Synthetic Accessibility :
- The Boc-protected derivative (CAS 204991-14-0) is synthesized via carbamate formation, enabling selective deprotection for downstream functionalization .
- The tetrafluoropropoxy-substituted analogue (compound 53) requires iodonium salt-mediated coupling, achieving moderate yields (45%) due to steric hindrance from the larger bicyclic system .
Physicochemical Properties :
- Melting points vary significantly: The tetrafluoropropoxy derivative melts at 56–59°C , while the benzyl-dioxo analogue (CAS 134575-06-7) likely has higher polarity and thermal stability due to multiple oxo groups .
- Solubility in organic solvents (e.g., hexane/ethyl acetate) correlates with substituent hydrophobicity; the target compound’s benzoate ester enhances lipophilicity compared to carbamate derivatives .
Biological Activity
Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure containing a nitrogen atom, with the molecular formula and a molecular weight of approximately 229.32 g/mol . The compound features an ethyl ester group linked to a benzoate moiety, which contributes to its pharmacological properties.
Research indicates that compounds with the 3-azabicyclo[3.1.0]hexane structure may interact significantly with neurotransmitter systems, particularly those involved in pain and mood regulation. This compound is hypothesized to affect serotonin and norepinephrine pathways, suggesting its potential as an analgesic or antidepressant . Molecular docking studies and binding assays are essential for elucidating its precise mechanism of action.
Neuropharmacological Effects
This compound has shown promise in preclinical studies for treating neurological conditions such as depression and anxiety disorders. Its structural analogs have demonstrated efficacy as triple reuptake inhibitors (TRIs), which inhibit the reuptake of serotonin, norepinephrine, and dopamine . This mechanism is particularly relevant for conditions like ADHD, chronic pain states, and Alzheimer's disease.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Triple Reuptake Inhibitors : Analogous compounds have been shown to effectively increase monoamine neurotransmitter levels, improving symptoms in various psychiatric disorders .
- Pain Pathways : Compounds similar to this compound have been evaluated for their ability to inhibit enzymes involved in pain signaling pathways, indicating potential analgesic properties .
- In Vitro Studies : Large-scale screening of related compounds has provided insights into their toxicity profiles and interactions with biological targets, which could inform the development of safer therapeutic options .
Comparative Analysis of Related Compounds
The following table summarizes some key properties and biological activities of this compound compared to structurally similar compounds:
Q & A
What synthetic strategies are employed to construct the 3-azabicyclo[3.1.0]hexane core in this compound?
The 3-azabicyclo[3.1.0]hexane core is synthesized via intramolecular cyclopropanation or atom-transfer radical cyclization . Key methods include:
- Hydride reduction of 1-arylcyclopropanedicarboximides to yield bicyclic amines, as demonstrated in analgesic agent synthesis .
- Copper-mediated oxidative cyclopropanation of N-allyl enamine carboxylates, enabling stepwise ring closure with aerobic or PhIO₂-mediated conditions .
- Bismuth-catalyzed alkynylcyclopropanation using propargyl alcohols as carbene equivalents, offering stereoselective access to alkynyl-substituted derivatives .
Advanced Note: Diastereoselectivity in cyclopropanation (>90%) is achieved via transition-metal catalysts (e.g., Bi(OTf)₃), critical for enantiomerically pure intermediates in drug development .
How do para-substituted aryl groups influence the biological activity of 3-azabicyclo[3.1.0]hexane derivatives?
Para-substituted aryl groups significantly enhance analgesic potency in preclinical models. For example:
- 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane (Bicifadine) showed superior activity in mouse writhing and rat paw-pain assays compared to meta- or ortho-substituted analogs .
- Steric and electronic effects of para substituents (e.g., -CH₃, -OCH₃) optimize receptor interactions, while N-alkylation (e.g., N-methyl) retains activity, but bulkier groups (allyl, hexyl) abolish efficacy .
Methodological Insight: Structure-activity relationship (SAR) studies require enantiomer resolution (e.g., X-ray crystallography for absolute configuration determination) and in vivo efficacy profiling .
What analytical techniques are critical for characterizing this compound’s stereochemistry and purity?
- X-ray Crystallography: Resolves absolute configuration (e.g., 1R,5S for bioactive enantiomers) and confirms bicyclic ring geometry .
- Chiral HPLC or SFC: Separates enantiomers, essential for pharmacological evaluation of stereoisomers .
- NMR Spectroscopy: Assigns diastereotopic protons in the bicyclic core (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) and detects impurities .
- LC-MS: Monitors reaction progress and quantifies byproducts (e.g., [M+H]+ at m/z 216.33 for the free base) .
How can researchers address low yields in the cyclopropanation step during scale-up?
Low yields often arise from competing side reactions (e.g., alkene polymerization) or inefficient catalyst turnover . Mitigation strategies include:
- Optimizing Catalyst Loading: Bi(OTf)₃ (5–10 mol%) or CuBr₂ (20 mol%) under aerobic conditions improves atom economy .
- Solvent Screening: Polar aprotic solvents (DMF, MeCN) enhance cyclization rates vs. nonpolar alternatives .
- Temperature Control: Reactions at 20–25°C minimize decomposition, while higher temps (50–60°C) accelerate sluggish steps .
Data Example: CuBr₂/PhIO₂-mediated cyclopropanation achieves 70–85% yield at 0.1 mmol scale but drops to 40–50% at 10 mmol due to oxygen sensitivity .
What computational methods support the design of novel 3-azabicyclo[3.1.0]hexane analogs?
- Density Functional Theory (DFT): Models transition states in cyclopropanation to predict stereochemical outcomes .
- Molecular Docking: Screens analogs against targets (e.g., opioid receptors) to prioritize synthesis .
- ADMET Prediction: Estimates bioavailability and metabolic stability (e.g., cytochrome P450 interactions) .
Case Study: Docking of bicifadine derivatives identified hydrophobic interactions with the μ-opioid receptor, guiding para-substituent optimization .
What are the key challenges in assessing metabolic stability of this compound?
- Cyclopropane Ring Reactivity: Susceptibility to oxidative ring-opening by CYP450 enzymes generates reactive intermediates .
- Ester Hydrolysis: The ethyl benzoate group may undergo hydrolysis in plasma, requiring LC-MS/MS to quantify metabolites .
Methodology: Use human liver microsomes (HLM) or hepatocyte assays with NADPH cofactors to track degradation pathways .
How does the 3-azabicyclo[3.1.0]hexane scaffold compare to other bicyclic amines in drug discovery?
- Advantages: Enhanced rigidity improves target selectivity vs. flexible acyclic amines. For example, bicifadine’s non-narcotic analgesic profile avoids opioid side effects .
- Limitations: Synthetic complexity (e.g., multi-step routes) and low natural abundance necessitate de novo synthesis .
Comparative Data: 3-Azabicyclo[3.1.0]hexanes exhibit 10–100x higher potency than analogous pyrrolidines in pain models .
What strategies improve diastereoselectivity in N-functionalization reactions?
- Chiral Auxiliaries: Temporarily install directing groups (e.g., tert-butoxycarbonyl) to control N-alkylation stereochemistry .
- Dynamic Kinetic Resolution: Use enzymes or chiral catalysts to favor one enantiomer during amide coupling .
Example: HATU/TEA-mediated coupling of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid with diamines achieved >95% diastereomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
